molecular formula C15H16FN B1385368 N-(4-Fluorobenzyl)-2,6-dimethylaniline CAS No. 1040686-31-4

N-(4-Fluorobenzyl)-2,6-dimethylaniline

Cat. No.: B1385368
CAS No.: 1040686-31-4
M. Wt: 229.29 g/mol
InChI Key: GQDOWXYOOPOYLR-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2,6-dimethylaniline is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a benzyl group and a dimethylated aniline moiety

Synthetic Routes and Reaction Conditions:

  • Benzylamine Synthesis: The synthesis of this compound typically begins with the preparation of 4-fluorobenzylamine. This can be achieved through the reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Aniline Derivative Formation: The next step involves the formation of the aniline derivative. 2,6-Dimethylaniline is reacted with 4-fluorobenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or hydroxylated derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or amide derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles like halides and strong bases are employed, often under elevated temperatures.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylated compounds.

  • Reduction Products: Amine or amide derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2,6-dimethylaniline has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-Fluorobenzyl)-2,6-dimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2,6-dimethylaniline is unique due to its specific structural features. Similar compounds include:

  • 4-Fluorobenzylamine: Lacks the dimethylated aniline moiety.

  • 2,6-Dimethylaniline: Lacks the fluorine atom on the benzyl group.

  • N-Benzyl-2,6-dimethylaniline: Similar structure but without the fluorine atom.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-4-3-5-12(2)15(11)17-10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDOWXYOOPOYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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